cIAP1 Ligand-Linker Conjugates 2
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Overview
Description
cIAP1 Ligand-Linker Conjugates 2 is a chemical compound that combines an inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase with a proteolysis targeting chimera linker. This compound is particularly useful in the design of specific and non-genetic IAP-dependent protein erasers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 2 involves the combination of an inhibitor of apoptosis protein ligand with a proteolysis targeting chimera linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general process involves the use of organic synthesis techniques to create the desired conjugate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories for scientific studies and is not yet manufactured on a large scale for commercial use .
Chemical Reactions Analysis
Types of Reactions
cIAP1 Ligand-Linker Conjugates 2 undergoes various chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of target proteins by recruiting the E3 ubiquitin ligase.
Proteolysis: It induces the degradation of target proteins through the ubiquitin-proteasome system.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
E3 ubiquitin ligase: Facilitates the ubiquitination process.
Proteasome inhibitors: Used to study the degradation pathway.
Major Products Formed
The major products formed from the reactions involving this compound are ubiquitinated proteins that are subsequently degraded by the proteasome .
Scientific Research Applications
cIAP1 Ligand-Linker Conjugates 2 has several scientific research applications, including:
Mechanism of Action
cIAP1 Ligand-Linker Conjugates 2 exerts its effects by recruiting the E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the inhibitor of apoptosis protein ligand, the target protein, and the E3 ubiquitin ligase . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by inhibitor of apoptosis proteins .
Comparison with Similar Compounds
Similar Compounds
cIAP1 Ligand-Linker Conjugates 1: Similar in structure but may have different linker or ligand components.
cIAP1 Ligand-Linker Conjugates 3: Another variant with a different linker or ligand.
cIAP1 Ligand-Linker Conjugates 4: Contains a different combination of inhibitor of apoptosis protein ligand and linker.
Uniqueness
cIAP1 Ligand-Linker Conjugates 2 is unique due to its specific combination of an inhibitor of apoptosis protein ligand and a proteolysis targeting chimera linker, making it particularly effective in the design of specific and non-genetic IAP-dependent protein erasers .
Properties
Molecular Formula |
C37H48N4O7 |
---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N4O7/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33+,34+/m1/s1 |
InChI Key |
IMJARMFRGASVMW-WKNISULPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
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